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An In-Depth Technical Guide on the Theoretical Properties of Titanium Carbide

Introduction
Titanium carbide (TiC) is an exceptionally hard, refractory ceramic material belonging to the

family of transition metal carbides. Its unique combination of properties—including high thermal

stability, excellent mechanical strength, and good electrical conductivity—makes it a critical

material for a wide range of demanding applications, from cutting tools and wear-resistant

coatings to reinforcing phases in advanced composites.[1][2] Theoretical and computational

studies, primarily leveraging first-principles methods, have been instrumental in elucidating the

fundamental origins of these properties, providing invaluable insights for material design and

discovery. This guide offers a detailed overview of the theoretical properties of TiC, focusing on

its structural, electronic, mechanical, and thermal characteristics as determined through

computational modeling.

Structural and Physical Properties
The foundational properties of TiC are derived from its highly stable crystal structure.

Theoretically, TiC crystallizes in the rock-salt (NaCl) face-centered cubic (FCC) structure.[1][3]

This structure is a key determinant of its physical characteristics.

Crystal Structure:

Crystal System: Cubic[1]

Space Group: Fm-3m (No. 225)[1][3]
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Atomic Positions: Ti atoms occupy the (0,0,0) positions, while C atoms are located at the

(1/2,1/2,1/2) octahedral interstitial sites.[1] Each atom is octahedrally coordinated with six

atoms of the other element.[1]

Below is a diagram representing the unit cell of Titanium Carbide.

Legend

Titanium Carbon
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Caption: Unit cell of Titanium Carbide (TiC) with the rock-salt crystal structure.

Quantitative Structural and Physical Data
The theoretical values for TiC's properties, derived primarily from Density Functional Theory

(DFT) calculations, align closely with experimental findings.

Property Theoretical Value Unit Reference

Lattice Parameter (a) 0.4327 nm [1]

Calculated Density 4.88 g/cm³ [4]

Experimental Density 4.93 g/cm³ [3][5]

Formation Energy -0.808 eV/atom [4]

Electronic Properties and Chemical Bonding
The electronic structure of TiC is responsible for its unique blend of ceramic and metallic

characteristics. Ab initio calculations have been pivotal in understanding the nature of its

chemical bonds.

Electronic Band Structure: First-principles calculations show that TiC is metallic, with no

electronic band gap.[4] The density of states (DOS) at the Fermi level is non-zero, primarily

composed of Ti 3d states, which accounts for its electrical conductivity.[6]

Chemical Bonding: The bonding in TiC is a complex mixture of ionic, covalent, and metallic

contributions.[7][8]

Ionic Bonding: There is a significant charge transfer from titanium to carbon atoms,

indicating a strong ionic character.[7][9][10]

Covalent Bonding: Hybridization between Ti 3d and C 2p orbitals leads to strong covalent

Ti-C bonds, which are a primary contributor to the material's high hardness and melting

point.[7]
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Metallic Bonding: The delocalized Ti 3d electrons form Ti-Ti metallic bonds, which are

responsible for the material's electrical conductivity.[7]

The interplay of these bonding types dictates the macroscopic properties of TiC, as illustrated

in the diagram below.
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Fundamental Characteristics

Chemical Bonding Nature

Macroscopic Properties

Electronic Structure
(Ti: 3d², 4s² | C: 2s², 2p²)

Ionic Bonding
(Charge Transfer Ti -> C)

Covalent Bonding
(Ti 3d - C 2p Hybridization)

Metallic Bonding
(Ti-Ti Interactions)

Mechanical PropertiesChemical Properties Thermal & Electrical Properties

High Hardness & Brittleness
High Elastic Modulus

High Melting Point

Good Electrical Conductivity
Good Thermal Conductivity

High Chemical Stability
Corrosion Resistance
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Post-Processing for Property Calculation
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Crystal Structure (Lattice, Atoms)

Self-Consistent Field (SCF)
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Mechanical Properties
(Apply Strain -> Calculate Stress)

Vibrational Properties
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Metallic Behavior,
Bonding Analysis

Elastic Constants
(B, G, E)
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Thermal Conductivity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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